molecular formula C10H12N2O B7855669 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one

Cat. No.: B7855669
M. Wt: 176.21 g/mol
InChI Key: MZLRFUCMBQWLNV-UHFFFAOYSA-N
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Description

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one is an organic compound that features a pyridine ring attached to a propenone moiety with a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one can be synthesized through several methods. One common approach involves the condensation of 3-pyridinecarboxaldehyde with dimethylamine and acetone under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the propenone moiety to a saturated ketone or alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Pyridine derivatives with oxidized functional groups.

    Reduction: Saturated ketones or alcohols.

    Substitution: Functionalized pyridine compounds.

Scientific Research Applications

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The propenone moiety allows for covalent binding to nucleophilic sites on proteins, while the pyridine ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one can be compared to other similar compounds, such as:

    4-(Dimethylamino)-1-(3-pyridyl)-1-butanone: Similar structure but with a butanone moiety.

    3-(Dimethylamino)-1-(3-pyridyl)-2-propen-1-one: Similar structure but with a different position of the dimethylamino group.

    1-(3-Pyridyl)-3-(methylamino)-2-propen-1-one: Similar structure but with a methylamino group instead of a dimethylamino group.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-(dimethylamino)-1-pyridin-3-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12(2)7-5-10(13)9-4-3-6-11-8-9/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLRFUCMBQWLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501259390
Record name 3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501259390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55314-16-4
Record name 3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55314-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501259390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Dimethylamino-1-(3-pyridinyl)-2-propen-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.025
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

8 g (0.35 mol) of sodium are placed in 260 ml of toluene and at 100° made into a suspension using a vibromixer. After cooling to 0°, 17 ml (0.42 mol) of methanol are added dropwise, with cooling, and the mixture is then stirred for 45 minutes at 75°. At 25° and with ice-cooling, a solution of 38.5 ml (0.35 mol) of 3-acetylpyridine and 28 ml (0.35 mol) of ethyl formate in 300 ml of toluene are added dropwise in the course of 45 minutes. The yellow suspension is stirred for 16 hours at 25° and then 23.7 g (0.52 mol) of dimethylamine are added. After the addition of 100 ml of toluene, the mixture is stirred for 45 minutes at 25°, and then at 0° a solution of 20 ml of acetic acid in 150 ml of toluene is added dropwise in the course of 30 minutes and the mixture is then boiled at reflux for 1 hour. After cooling to 25°, the mixture is filtered and washed with 500 ml of toluene/hexane (1:1) and the filtrate is concentrated until crystallisation begins. Cooling to 0°, filtration and drying at 80° under HV yield 3-dimethylamino-1-(3-pyridyl)-2-propen-1one; m.p. 81°-82°.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
150 mL
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20 mL
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17 mL
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38.5 mL
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reactant
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28 mL
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300 mL
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23.7 g
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reactant
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260 mL
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100 mL
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solvent
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Synthesis routes and methods II

Procedure details

A solution of 125 g of 3-acetylpyridine and 138 g of N,N-dimethylformamide-dimethylacetal in dry dimethyl-formamide was refluxed for 3 h, after which the solution was evaporated to dryness and the product triturated with ether to give N,N-dimethyl-3-oxo-3-(3-pyridinyl)-prop-1-enamine in 72% yield. To a solution of 10.2 g of this product in 2-methoxyethanol 3.2 g of hydrazine were added under nitrogen and the mixture was heated. After 2 h the solvent was removed in vacuo to give quantitatively 3-(lH-pyrazol-3-yl)pyridine, which was dissolved in dimethylformamide. To this solution 22.8 g of N-bromosuccinimide were added in small portions over a period of 30 min, maintaining the temperature at 0°-5° C. The mixture was stirred for 3 h, poured into water, extracted with ethyl acetate, dried over sodium sulfate and evaporated to dryness, to obtain crude 3-(4-bromo-1H-pyrazol-3-yl)pyridine. To a solution of 13.5 g of this product in 190 ml of acetonitrile were added 17.5 g of methyl iodide under nitrogen, after which the solution was refluxed for 3 h. After cooling the crystalline material was filtered to give 3-(4-bromo-1H-pyrazol-3-yl)-1-methylpyridinium iodide in 71% yield. 15.6 g of this product was suspended in methanol and 5.7 g of sodium borohydride were added in small portions over 20 min at 0° C. After 1 h of stirring glacial acetic acid was added and the pH was adjusted to 6. The solvent was removed in vacuo, the residue suspended in brine and basified, and the product extracted with ethyl acetate. After drying over sodium sulfate and evaporation to dryness 3-(4-bromo-1H-pyrazol-3-yl)-1,2,5,6-tetrahydro-1-methylpyridine was obtained in 93% yield, and converted into its fumaric salt, which was recrystallized from methanol to give 3-(4-bromo-1H-pyrazol-3-yl)-1,2,5,6-tetrahydro-1-methylpyridine (E)-2-butenedioate. mp 228° C.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
138 g
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0 (± 1) mol
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solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

3-Acetylpyridine (100 g, 0.19 mol) was added to dimethylformamide dimethylacetal (156.5 g, 1.27 mol), and the mixture was reacted under reflux for 23 hours. After the reaction mixture was cooled to 0° C., a mixture of diethyl ether and hexane (3:2, v/v) (500 ml) was added and the whole mixture was stirred for 4 hours. The resulting solid was filtered and washed with a mixture of diethyl ether and hexane (500 ml, 3/2, v/v) to give 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one (120 g).
Quantity
100 g
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reactant
Reaction Step One
Quantity
156.5 g
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

A mixture of 0.02 mole of 3-acetylpyridine and 0.022 mole of tris(dimethylamino)methane in benzene was refluxed for 5 hours, giving 3-dimethylamino-1-(3-pyridinyl)-2-propen-1-one.
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
0.022 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

To a mixture of 0.10 mole of 3-acetylpyridine in 100 ml of tetrahydrofuran was added 0.10 mole of tert.-butoxy-bis-(dimethylamino)methane. The mixture was stirred for 24 hours and the solvent removed, giving 3-dimethylamino-1-(3-pyridinyl)-2-propen-1-one.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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